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molecular formula C11H10ClN3O2S B8322982 Ethyl 2-((5-chloropyridin-2-yl)amino)thiazole-4-carboxylate

Ethyl 2-((5-chloropyridin-2-yl)amino)thiazole-4-carboxylate

Cat. No. B8322982
M. Wt: 283.73 g/mol
InChI Key: MSVHOMLLGIGEMT-UHFFFAOYSA-N
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Patent
US08513430B2

Procedure details

2-(5-Chloro-pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester (1.0 g) was prepared according to General Procedure C using (5-chloro-pyridin-2-yl)-thiourea (1.0 g) and 3-bromo-2-oxo-propionic acid ethyl ester (1.07 g) in methanol (15 mL). The crude product was washed with a dichloromethane:hexane (1:1, 200 mL) solution to give a substantially pure product. 2-(5-Chloro-pyridin-2-ylamino)-thiazole-4-carboxylic acid (76 mg) was prepared according to General Procedure C using 2-(5-chloro-pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester (100 mg) in methanol:tetrahydrofuran (1:1, 2 mL) and 2N sodium hydroxide in water (0.5 mL). The crude product was used in subsequent steps without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC(NC(N)=S)=NC=1.C(OC(=O)C(=O)CBr)C.[CH2:21]([O:23][C:24]([C:26]1[N:27]=[C:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][N:33]=2)[S:29][CH:30]=1)=[O:25])[CH3:22]>CO.CO.O1CCCC1.[OH-].[Na+].O>[CH2:21]([O:23][C:24]([C:26]1[N:27]=[C:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][N:33]=2)[S:29][CH:30]=1)=[O:25])[CH3:22].[Cl:38][C:35]1[CH:36]=[CH:37][C:32]([NH:31][C:28]2[S:29][CH:30]=[C:26]([C:24]([OH:25])=[O:23])[N:27]=2)=[N:33][CH:34]=1 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)NC(=S)N
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)NC1=NC=C(C=C1)Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Five
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The crude product was washed with a dichloromethane:hexane (1:1, 200 mL) solution
CUSTOM
Type
CUSTOM
Details
to give a substantially pure product
CUSTOM
Type
CUSTOM
Details
The crude product was used in subsequent steps without further purification

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)NC1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08513430B2

Procedure details

2-(5-Chloro-pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester (1.0 g) was prepared according to General Procedure C using (5-chloro-pyridin-2-yl)-thiourea (1.0 g) and 3-bromo-2-oxo-propionic acid ethyl ester (1.07 g) in methanol (15 mL). The crude product was washed with a dichloromethane:hexane (1:1, 200 mL) solution to give a substantially pure product. 2-(5-Chloro-pyridin-2-ylamino)-thiazole-4-carboxylic acid (76 mg) was prepared according to General Procedure C using 2-(5-chloro-pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester (100 mg) in methanol:tetrahydrofuran (1:1, 2 mL) and 2N sodium hydroxide in water (0.5 mL). The crude product was used in subsequent steps without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC(NC(N)=S)=NC=1.C(OC(=O)C(=O)CBr)C.[CH2:21]([O:23][C:24]([C:26]1[N:27]=[C:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][N:33]=2)[S:29][CH:30]=1)=[O:25])[CH3:22]>CO.CO.O1CCCC1.[OH-].[Na+].O>[CH2:21]([O:23][C:24]([C:26]1[N:27]=[C:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][N:33]=2)[S:29][CH:30]=1)=[O:25])[CH3:22].[Cl:38][C:35]1[CH:36]=[CH:37][C:32]([NH:31][C:28]2[S:29][CH:30]=[C:26]([C:24]([OH:25])=[O:23])[N:27]=2)=[N:33][CH:34]=1 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)NC(=S)N
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)NC1=NC=C(C=C1)Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Five
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The crude product was washed with a dichloromethane:hexane (1:1, 200 mL) solution
CUSTOM
Type
CUSTOM
Details
to give a substantially pure product
CUSTOM
Type
CUSTOM
Details
The crude product was used in subsequent steps without further purification

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)NC1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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